molecular formula C40H41NO4 B589155 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether CAS No. 1391052-86-0

2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether

Cat. No.: B589155
CAS No.: 1391052-86-0
M. Wt: 599.771
InChI Key: XXQBJXJDEBHWJP-IVUOSGLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

1391052-86-0

Molecular Formula

C40H41NO4

Molecular Weight

599.771

IUPAC Name

(1S)-6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-[(1S)-1-phenylethyl]-7-phenylmethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C40H41NO4/c1-29(33-17-11-6-12-18-33)41-22-21-34-25-38(43-3)40(45-28-31-15-9-5-10-16-31)26-35(34)36(41)23-32-19-20-37(42-2)39(24-32)44-27-30-13-7-4-8-14-30/h4-20,24-26,29,36H,21-23,27-28H2,1-3H3/t29-,36-/m0/s1

InChI Key

XXQBJXJDEBHWJP-IVUOSGLUSA-N

SMILES

CC(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(3-benzyloxy-4-methoxyphenyl)methyl]-7-benzyloxy-6-methoxy-2-phenylethyl-isoquinoline; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.